molecular formula C9H14N4O2 B14237609 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-

Cat. No.: B14237609
M. Wt: 210.23 g/mol
InChI Key: YDBASDKNBUHRLR-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is an organic compound with the molecular formula C₉H₁₄N₄O₂. This compound is characterized by the presence of a 2-methyl-1,2-propanediamine backbone with a 5-nitro-2-pyridinyl substituent. It is a derivative of 1,2-propanediamine, which is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- typically involves the following steps:

    Nitration of 2-pyridine: The starting material, 2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated pyridine is then subjected to alkylation with 2-methyl-1,2-propanediamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino groups in the 1,2-propanediamine backbone can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

    Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Reduction: Conversion of the nitro group to an amino group results in the formation of 1,2-Propanediamine, 2-methyl-N1-(5-amino-2-pyridinyl)-.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: The parent compound without the nitro and pyridinyl substituents.

    2-Methyl-1,2-propanediamine: Similar backbone structure but lacks the nitro-pyridinyl group.

    5-Nitro-2-pyridine: Contains the nitro-pyridinyl group but lacks the 1,2-propanediamine backbone.

Uniqueness

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is unique due to the combination of the 1,2-propanediamine backbone and the 5-nitro-2-pyridinyl substituent. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine

InChI

InChI=1S/C9H14N4O2/c1-9(2,10)6-12-8-4-3-7(5-11-8)13(14)15/h3-5H,6,10H2,1-2H3,(H,11,12)

InChI Key

YDBASDKNBUHRLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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